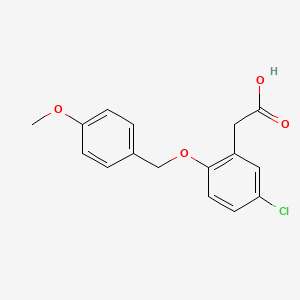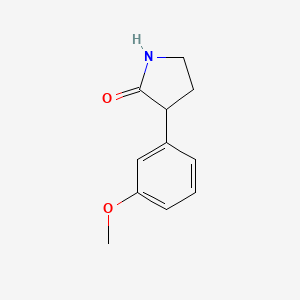
2-Méthylpropane-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylpropane-1-sulfonamide is an organosulfur compound that belongs to the class of sulfonamides. It is a white to off-white crystalline solid with a melting point of 14-16°C . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Applications De Recherche Scientifique
2-Methylpropane-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonamides and sulfonyl derivatives.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It serves as a building block for the synthesis of pharmaceutical compounds, especially those with sulfonamide moieties.
Mécanisme D'action
Target of Action
2-Methylpropane-1-sulfonamide, also known as tert-Butanesulfinamide, is an organosulfur compound and a member of the class of sulfinamides . It is used in asymmetric synthesis as chiral auxiliaries, often as chiral ammonia equivalents for the synthesis of amines . The primary targets of 2-Methylpropane-1-sulfonamide are therefore the molecules involved in the synthesis of amines .
Mode of Action
The mode of action of 2-Methylpropane-1-sulfonamide involves its interaction with its targets in the synthesis of amines . It acts as a chiral auxiliary, facilitating the formation of chiral amines . This interaction results in changes in the stereochemistry of the synthesized amines .
Biochemical Pathways
2-Methylpropane-1-sulfonamide affects the biochemical pathways involved in the synthesis of amines . By acting as a chiral auxiliary, it influences the stereochemistry of the amines produced in these pathways . The downstream effects include the production of chiral amines, which can have different biological activities depending on their stereochemistry .
Result of Action
The molecular and cellular effects of 2-Methylpropane-1-sulfonamide’s action primarily involve the production of chiral amines . These amines can have various effects depending on their specific structures and the cells in which they are active. The exact effects would depend on the specific context in which 2-Methylpropane-1-sulfonamide is used.
Analyse Biochimique
Biochemical Properties
2-Methylpropane-1-sulfonamide interacts with various enzymes and proteins in biochemical reactions. It is used in the synthesis of amines, acting as a chiral auxiliary . This means it can control the stereochemistry of the product formed in a reaction, which is crucial in the production of pharmaceuticals and other biologically active compounds .
Cellular Effects
Sulfonamides, a class of compounds to which 2-Methylpropane-1-sulfonamide belongs, are known to have bacteriostatic effects . They inhibit the growth of bacteria by interfering with the synthesis of folic acid, a vital component for bacterial growth and reproduction .
Molecular Mechanism
The molecular mechanism of 2-Methylpropane-1-sulfonamide involves its role as a chiral auxiliary in the synthesis of amines . It can control the stereochemistry of the product, ensuring the correct spatial arrangement of atoms. This is crucial in the synthesis of biologically active compounds, where the spatial arrangement can significantly affect the compound’s activity .
Dosage Effects in Animal Models
Sulfonamides, a class of compounds to which 2-Methylpropane-1-sulfonamide belongs, are administered every 6 to 24 hours, depending on the drug, to control systemic infections due to susceptible bacteria .
Metabolic Pathways
It is known that sulfonamides undergo phase I and phase II metabolic reactions . Phase I reactions introduce a hydrophilic group in the drug molecules, and phase II reactions increase the water solubility of the drug by conjugation of subgroups .
Transport and Distribution
Sulfonamides, a class of compounds to which 2-Methylpropane-1-sulfonamide belongs, are distributed throughout the body .
Subcellular Localization
The localization of proteins within a cell can be determined using techniques such as high-resolution organellar maps with label-free quantification (LFQ) and high-throughput organellar maps with TMT-based multiplexing .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Methylpropane-1-sulfonamide can be synthesized through several methods. One common method involves the reaction of 2-methylpropane-1-sulfonyl chloride with ammonia or an amine under controlled conditions . The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at around 0-5°C to ensure the reaction proceeds smoothly.
Industrial Production Methods
In industrial settings, the production of 2-methylpropane-1-sulfonamide often involves large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and solvent choice. The final product is purified through recrystallization or distillation to achieve the desired quality .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylpropane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction: Reduction reactions can convert it into corresponding amines or thiols.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkoxides, thiolates, or amines are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfonic acids, sulfonyl chlorides.
Reduction: Amines, thiols.
Substitution: Various substituted sulfonamides.
Comparaison Avec Des Composés Similaires
2-Methylpropane-1-sulfonamide can be compared with other similar compounds, such as:
tert-Butanesulfinamide:
Sulfonimidates: These compounds have a tetrahedral sulfur center and are used as intermediates in the synthesis of other organosulfur compounds.
The uniqueness of 2-methylpropane-1-sulfonamide lies in its specific structural features and reactivity, which make it suitable for a variety of applications in different fields.
Propriétés
IUPAC Name |
2-methylpropane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO2S/c1-4(2)3-8(5,6)7/h4H,3H2,1-2H3,(H2,5,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWEYZXWPWNBRLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60199-80-6 |
Source


|
| Record name | 2-methylpropane-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 4-[4-methyl-6-(methylsulfanyl)-2-(propan-2-yl)pyrimidine-5-amido]benzoate](/img/structure/B2547000.png)
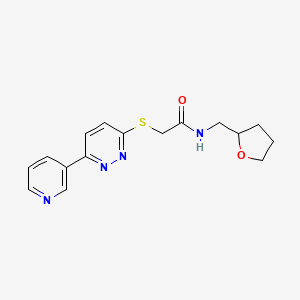
![1-Methylimidazo[1,5-a]pyridine-3-carbonitrile](/img/structure/B2547008.png)
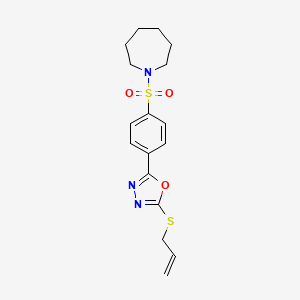

![3,4-difluoro-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide](/img/structure/B2547013.png)
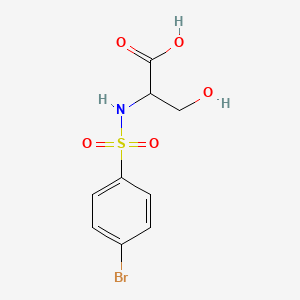
![2-[3-(4-methoxyphenyl)-2-oxoimidazolidin-1-yl]-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B2547015.png)


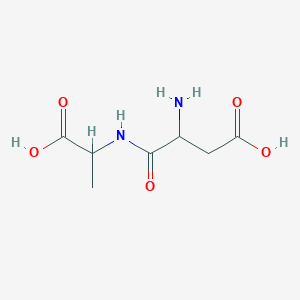
![3-(Furan-2-yl)-5-methyl-1,6-diazatricyclo[6.2.2.0^{2,7}]dodeca-2(7),3,5-triene-4-carbonitrile](/img/structure/B2547019.png)
